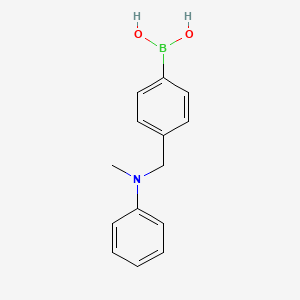

(4-((Methyl(phenyl)amino)methyl)phenyl)boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4-((Methyl(phenyl)amino)methyl)phenyl)boronic acid is a boronic acid derivative with a phenyl group and a methylamino group attached to the boronic acid core

Synthetic Routes and Reaction Conditions:

Boronic Acid Synthesis: The compound can be synthesized through the reaction of phenylboronic acid with a suitable amine, such as methylamine, under controlled conditions.

Cross-Coupling Reactions: Suzuki-Miyaura cross-coupling reactions can be employed to introduce the phenyl group to the boronic acid core using appropriate boronic acid derivatives and palladium catalysts.

Industrial Production Methods:

Large-Scale Synthesis: Industrial production may involve the use of continuous flow reactors to ensure consistent quality and yield.

Purification Techniques: Purification methods such as recrystallization or column chromatography are used to obtain the pure compound.

Types of Reactions:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can be used to convert the boronic acid to its corresponding boronic ester or borane derivatives.

Substitution Reactions: Substitution reactions can occur at the boronic acid core, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation Reagents: Common reagents include hydrogen peroxide and sodium perborate.

Reduction Reagents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution Reagents: Various amines and halides can be used for substitution reactions.

Major Products Formed:

Boronic Esters: Formed through oxidation reactions.

Boranes: Resulting from reduction reactions.

Substituted Boronic Acids: Produced through substitution reactions.

科学的研究の応用

Organic Synthesis

Boronic acids are widely recognized as versatile reagents in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling. The compound (4-((Methyl(phenyl)amino)methyl)phenyl)boronic acid can serve as a building block for synthesizing complex organic molecules.

Key Applications:

- Cross-Coupling Reactions: This compound can participate in C–C bond formation reactions, allowing for the construction of diverse molecular architectures. For example, it has been utilized in the synthesis of biologically active compounds and pharmaceuticals .

- Dynamic Click Chemistry: The compound can be involved in dynamic covalent chemistry, particularly through the formation of iminoboronate complexes, which are useful in labeling and tracking biomolecules .

Drug Delivery Systems

The incorporation of boronic acids into drug delivery systems enhances their efficacy and specificity. The unique reactivity of boronic acids with diols allows for the development of responsive drug carriers.

Key Applications:

- Polymeric Nanocarriers: this compound can be functionalized onto polymeric structures to create nanocarriers that release drugs in response to specific biological signals, such as changes in pH or the presence of certain biomolecules .

- Therapeutic Agents: Research indicates that boronic acid derivatives can improve the solubility and bioavailability of therapeutic agents, particularly in cancer treatment where targeted delivery is crucial .

Biomedical Research

In the biomedical field, this compound has shown potential in various applications ranging from diagnostics to therapeutic interventions.

Key Applications:

- Sensing Applications: Boronic acids are employed as sensors for glucose and other biomolecules due to their ability to form reversible covalent bonds with diols. This feature is particularly relevant for monitoring glucose levels in diabetic patients .

- Enzyme Inhibition: Studies have demonstrated that boronic acids can act as enzyme inhibitors, which may lead to new therapeutic strategies for diseases involving enzyme dysregulation .

Case Study 1: Synthesis of Biologically Active Compounds

A study demonstrated the use of this compound in synthesizing a series of anti-cancer agents through Suzuki-Miyaura coupling. The resulting compounds exhibited significant cytotoxicity against various cancer cell lines, highlighting the compound's utility in drug discovery .

Case Study 2: Development of Responsive Drug Delivery Systems

Research focused on developing a polymeric micelle system incorporating this compound that showed enhanced drug release profiles under acidic conditions typical of tumor microenvironments. This approach improved therapeutic efficacy while minimizing side effects .

作用機序

The compound exerts its effects through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property is utilized in various biological and chemical applications. The molecular targets and pathways involved depend on the specific application, but generally, the boronic acid group interacts with biological macromolecules or chemical substrates.

類似化合物との比較

Phenylboronic Acid: Similar structure but lacks the methylamino group.

4-(Aminomethyl)phenylboronic Acid: Similar but with a different substituent on the amino group.

BODIPY Dyes: Contains boronic acid moieties for fluorescent labeling.

生物活性

(4-((Methyl(phenyl)amino)methyl)phenyl)boronic acid, a boronic acid derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure features a boronic acid functional group attached to a phenyl ring, which is further substituted with a methyl(phenyl)amino group. The boronic acid moiety is known for its ability to form reversible covalent bonds with diols, which plays a crucial role in its biological interactions.

Proteasome Inhibition

One of the primary mechanisms through which this compound exerts its biological effects is through the inhibition of the proteasome. Proteasome inhibitors are significant in cancer therapy as they can induce apoptosis in cancer cells. For instance, studies have shown that similar boronic acids can effectively inhibit proteasome activity, leading to cell cycle arrest and increased apoptosis in various cancer cell lines .

Antioxidant Activity

Research indicates that compounds with similar structures often exhibit antioxidant properties. These properties are attributed to their ability to scavenge free radicals and modulate enzymatic activities, which may contribute to their therapeutic effects against oxidative stress-related diseases .

Cancer Therapy

Due to its proteasome inhibitory activity, this compound is being explored as a potential therapeutic agent in cancer treatment. Its mechanism of action aligns with other known proteasome inhibitors like bortezomib, which has demonstrated efficacy in multiple myeloma and certain types of lymphoma .

Table 1: Comparison of Boronic Acid Derivatives in Cancer Therapy

| Compound Name | IC50 (nM) | Mechanism of Action | Therapeutic Use |

|---|---|---|---|

| Bortezomib | 7.05 | Proteasome inhibition | Multiple myeloma |

| This compound | TBD | Proteasome inhibition | Investigational |

| Carfilzomib | 0.5 | Proteasome inhibition | Multiple myeloma |

Case Studies

- In Vitro Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, a study reported an IC50 value indicative of effective growth inhibition in breast cancer cells .

- In Vivo Studies : Preliminary animal studies suggest that this compound can inhibit tumor growth when administered at specific dosages, supporting its potential as an anticancer agent .

-

Mechanistic Studies : Detailed mechanistic studies using high-throughput screening have shown that this compound selectively binds to target proteins involved in cell cycle regulation, further validating its role as a lead compound for drug development2.

特性

IUPAC Name |

[4-[(N-methylanilino)methyl]phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BNO2/c1-16(14-5-3-2-4-6-14)11-12-7-9-13(10-8-12)15(17)18/h2-10,17-18H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAWVCARLELQRDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CN(C)C2=CC=CC=C2)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。